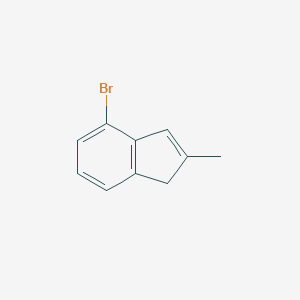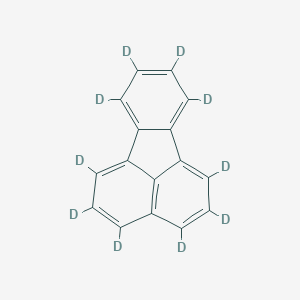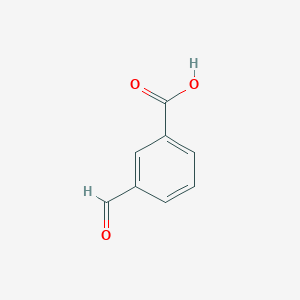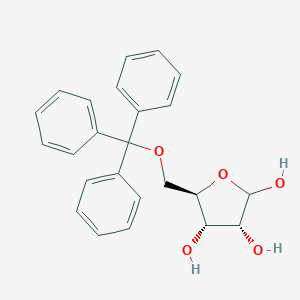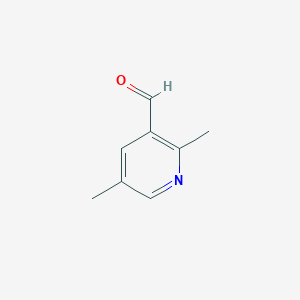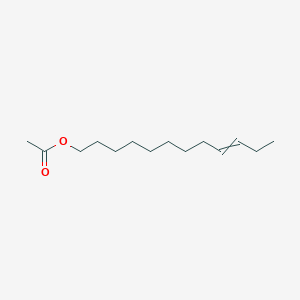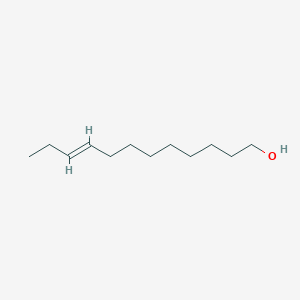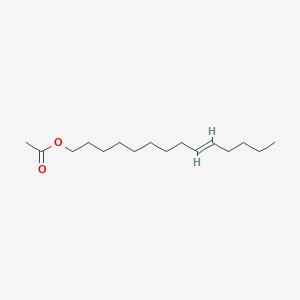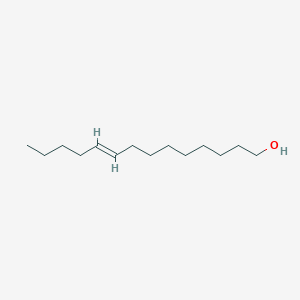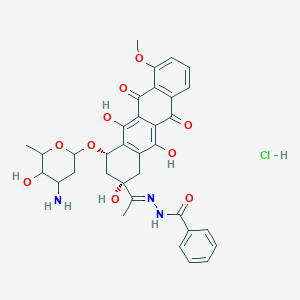
Zorubicin HCl
Vue d'ensemble
Description
Rubidazone is a synthetic compound that belongs to the pyrimidine family. It is a potent DNA synthesis inhibitor, which has been used extensively in scientific research to study the effects of DNA synthesis inhibition on cell growth and division.
Applications De Recherche Scientifique
Chimiothérapie pour divers types de cancer
Zorubicin HCl appartient à la classe des anthracyclines . Ces médicaments ont historiquement démontré une chimiothérapie efficace pour une variété de types de cancer . Cela fait de this compound un outil précieux dans la lutte contre le cancer.
Traitement des tumeurs solides avancées
This compound a été utilisé dans des essais cliniques pour le traitement des tumeurs solides avancées . Une méthode chromatographique en phase liquide à haute pression a été développée pour la détermination simultanée de la rubidazone et de la daunorubicine dans le plasma humain à des concentrations aussi faibles que 60 ng/ml . Cela montre le potentiel de this compound dans le traitement des tumeurs solides avancées.
Traitement de la leucémie aiguë
This compound a été utilisé dans un essai clinique de phase 1 et 2 pour le traitement de la leucémie aiguë . Dans cet essai, 33 % des adultes précédemment traités atteints de leucémie aiguë ont obtenu une rémission complète . Cela suggère que this compound pourrait être un traitement prometteur pour la leucémie aiguë.
Thérapie combinée pour la leucémie myéloïde aiguë
This compound a été testé en combinaison avec l'arabinoside de cytosine pour le traitement de la leucémie myéloïde aiguë . Cela indique que this compound pourrait être utilisé dans des thérapies combinées pour des résultats de traitement plus efficaces.
Recherche et développement de nouvelles thérapies
This compound est utilisé dans la recherche et le développement de nouvelles thérapies . Il est disponible à l'achat auprès de fournisseurs de produits chimiques de recherche sur le cancer et d'étalons analytiques , ce qui indique son utilisation dans le développement de nouveaux traitements contre le cancer.
Enquête chez les patients atteints de tumeurs solides
This compound est suggéré pour un essai plus approfondi en chimiothérapie de première ligne combinée chez les patients atteints de leucémie aiguë ainsi que pour une enquête systémique chez les patients atteints de tumeurs solides
Mécanisme D'action
Target of Action
Zorubicin HCl, also known as Rubidazone, is a drug of the anthracycline class . The primary targets of Zorubicin are DNA and topoisomerase II . DNA is the genetic material of cells, and topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.
Mode of Action
Zorubicin interacts with its targets by intercalating into DNA and interacting with topoisomerase II . Intercalation involves the insertion of molecules between the planar bases of DNA, which disrupts the normal functioning of DNA and inhibits DNA replication and transcription. The interaction with topoisomerase II further inhibits DNA synthesis and function .
Biochemical Pathways
The inhibition of dna and topoisomerase ii disrupts the normal cell cycle, preventing the replication of cancer cells and leading to cell death .
Result of Action
The result of Zorubicin’s action is the inhibition of DNA synthesis and function, which prevents the replication of cancer cells and leads to cell death . This makes Zorubicin an effective chemotherapy for a variety of cancer types .
Safety and Hazards
Orientations Futures
While Rubidazone has shown promise in treating certain types of cancer, more research is needed to fully understand its potential benefits and risks. Future research could explore novel chemical entities by combining both imidazole and benimidazole scaffolds, which could revolutionize the world of medicine in the next century .
Analyse Biochimique
Biochemical Properties
Zorubicin Hydrochloride is a benzoyl hydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin . It interacts with DNA, topoisomerase II, and inhibits DNA polymerases .
Cellular Effects
Zorubicin Hydrochloride exerts its effects on various types of cells, primarily cancer cells. It intercalates into DNA, interacts with topoisomerase II, and inhibits DNA polymerases . This interaction disrupts the replication and transcription processes, leading to cell death .
Molecular Mechanism
The molecular mechanism of Zorubicin Hydrochloride involves its intercalation into DNA, which disrupts the DNA’s double helix structure . This disruption prevents the normal functioning of DNA replication and transcription processes . Additionally, Zorubicin Hydrochloride interacts with topoisomerase II, an enzyme involved in DNA replication and transcription, further inhibiting these processes .
Propriétés
IUPAC Name |
N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFHKYQGZDAKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36ClN3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



